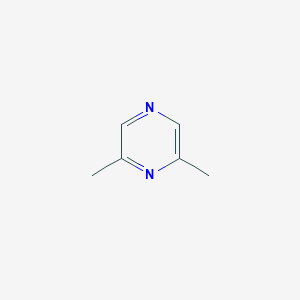

2,6-Dimethylpyrazine

Description

This compound has been reported in Coffea, Nicotiana tabacum, and other organisms with data available.

This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

Structure

3D Structure

Properties

IUPAC Name |

2,6-dimethylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2/c1-5-3-7-4-6(2)8-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJFZAYHYIWGLNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5047619 | |

| Record name | 2,6-Dimethylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, white to yellow lumpy crystals with a nutty, coffee-like odour | |

| Record name | 2,6-Dimethylpyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035248 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2,6-Dimethylpyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/842/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

154.00 to 155.00 °C. @ 760.00 mm Hg | |

| Record name | 2,6-Dimethylpyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035248 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

soluble in water, organic solvents, very soluble (in ethanol) | |

| Record name | 2,6-Dimethylpyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/842/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

108-50-9 | |

| Record name | 2,6-Dimethylpyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-50-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethylpyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazine, 2,6-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Dimethylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dimethylpyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.264 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DIMETHYLPYRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N77Q72C9I3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,6-Dimethylpyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035248 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

47 - 48 °C | |

| Record name | 2,6-Dimethylpyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035248 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Dimethylpyrazine: Chemical Properties, Structure, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dimethylpyrazine is a heterocyclic aromatic organic compound that is a key contributor to the flavor and aroma of numerous foods. Beyond its organoleptic properties, this pyrazine derivative has garnered interest in the scientific community for its potential biological activities and as a synthetic precursor for pharmacologically active molecules. This technical guide provides a comprehensive overview of the chemical and physical properties, structural characteristics, synthesis, and known biological effects of this compound, with a focus on its relevance to chemical research and drug development.

Chemical Structure and Identification

This compound belongs to the pyrazine family, which are six-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 4. The structure of this compound is characterized by the presence of two methyl groups substituted at the 2 and 6 positions of the pyrazine ring.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 108-50-9[1] |

| Molecular Formula | C₆H₈N₂[1] |

| SMILES | CC1=CN=CC(=N1)C[1] |

| InChI | InChI=1S/C6H8N2/c1-5-3-7-4-6(2)8-5/h3-4H,1-2H3[1] |

| InChIKey | HJFZAYHYIWGLNL-UHFFFAOYSA-N[1] |

Physicochemical Properties

This compound is a white to pale yellow crystalline solid at room temperature with a characteristic nutty, coffee-like odor.[2] It is moderately soluble in water and highly soluble in organic solvents like ethanol and chloroform.[3]

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 108.14 g/mol | [1] |

| Appearance | White to pale yellow crystalline solid | [2][4] |

| Melting Point | 47-48 °C | [1] |

| Boiling Point | 154-155 °C at 760 mmHg | [1] |

| Density | 0.9994 g/cm³ | [5] |

| Solubility | Soluble in water and organic solvents | [1][3] |

| logP | 0.54 | [1] |

| pKa | 2.49±0.10 (Predicted) | [2] |

Synthesis and Manufacturing

The primary industrial synthesis of this compound involves the condensation of 1,2-diaminopropane with a 1,2-dicarbonyl compound, followed by oxidation. Biosynthetic routes have also been explored, with microorganisms such as Bacillus subtilis capable of producing this compound from L-threonine.[6][7]

General Chemical Synthesis Protocol

A common laboratory-scale synthesis involves the reaction of 1,2-diaminopropane with a suitable α-dicarbonyl compound like methylglyoxal, followed by an oxidation step to form the aromatic pyrazine ring.

Experimental Protocol: Synthesis via Condensation

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,2-diaminopropane and a suitable solvent such as ethanol.

-

Addition of Dicarbonyl: Slowly add an equimolar amount of methylglyoxal to the stirred solution at room temperature. The reaction is often exothermic.

-

Condensation: After the initial reaction subsides, heat the mixture to reflux for several hours to ensure the completion of the condensation and cyclization to form the dihydropyrazine intermediate.

-

Oxidation: Cool the reaction mixture and introduce an oxidizing agent, such as manganese dioxide or air, to facilitate the dehydrogenation of the dihydropyrazine to this compound.

-

Workup and Purification: After the oxidation is complete, filter the reaction mixture to remove any solid residues. The solvent is then removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent.

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound in CDCl₃ typically shows a singlet for the two equivalent aromatic protons around δ 8.26 ppm and a singlet for the six equivalent methyl protons around δ 2.53 ppm.[1]

-

¹³C NMR: The carbon-13 NMR spectrum in CDCl₃ will exhibit signals for the methyl carbons around δ 21.5 ppm, the aromatic C-H carbons around δ 141.5 ppm, and the substituted aromatic carbons at approximately δ 152.7 ppm.[1]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will show characteristic absorption bands for C-H stretching of the aromatic ring and methyl groups, as well as C=N and C=C stretching vibrations within the aromatic ring.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound will show a molecular ion peak (M⁺) at m/z 108, corresponding to its molecular weight.

Biological Activity and Relevance to Drug Development

While primarily known as a flavoring agent, studies on this compound and related compounds suggest potential biological activities that may be of interest to drug development professionals.

Toxicological Profile

The acute oral toxicity of this compound is considered moderate. For the related compound 2-ethyl-3,(5 or 6)-dimethylpyrazine, the LD₅₀ in rats is reported to be 460 mg/kg.[8]

Table 3: Toxicological Data for Related Pyrazines

| Compound | Species | Route | LD₅₀ | Reference |

| 2-Ethyl-3,(5 or 6)-dimethylpyrazine | Rat | Oral | 460 mg/kg | [8] |

| 2,5-Dimethylpyrazine | Rat | Oral | 880 mg/kg | [9] |

| 2,5-Dimethylpyrazine | Mouse | Intraperitoneal | 1080 mg/kg | [9] |

Potential Pharmacological Effects

Research has indicated that some dimethylpyrazine isomers may have effects on the reproductive system. For instance, 2,5-dimethylpyrazine has been shown to inhibit the growth of the testes and accessory sex glands in male rats.[5] It is important to note that these studies often use concentrations higher than typical dietary exposure.

Of particular interest to drug development is the observation that this compound can serve as a substrate for the production of hypoglycemic and antilipolytic compounds.[10] This suggests its potential as a scaffold or starting material in the synthesis of new therapeutic agents targeting metabolic disorders.

Metabolism

In vivo, this compound is expected to be metabolized primarily through the oxidation of its aliphatic side-chains to form corresponding carboxylic acid derivatives.[9] These metabolites can then be excreted, either unchanged or as conjugates.[9]

Conclusion

This compound is a well-characterized molecule with significant applications in the food industry. For researchers and drug development professionals, its straightforward synthesis, defined chemical properties, and emerging biological relevance make it an interesting compound for further investigation. Its role as a potential precursor for metabolically active compounds warrants deeper exploration into its pharmacological and toxicological profiles. Future research should focus on elucidating the specific molecular mechanisms underlying its biological effects to fully understand its potential as a lead compound or scaffold in drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. download.e-bookshelf.de [download.e-bookshelf.de]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. mdpi.com [mdpi.com]

- 5. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]

- 6. Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Engineering Escherichia coli for high-yielding 2,5-Dimethylpyrazine synthesis from L-Threonine by reconstructing metabolic pathways and enhancing cofactors regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. PYRAZINE DERIVATIVES (JECFA Food Additives Series 48) [inchem.org]

- 10. This compound | C6H8N2 | CID 7938 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Ubiquitous Aroma of Roasting: A Technical Guide to 2,6-Dimethylpyrazine in Foodstuffs

For Immediate Release

[City, State] – [Date] – 2,6-Dimethylpyrazine, a key volatile compound responsible for the desirable nutty, roasted, and cocoa-like aromas in a vast array of food products, is the focus of a new in-depth technical guide. This document provides a comprehensive overview of its natural occurrence, formation pathways, and the analytical methodologies used for its quantification, tailored for researchers, scientists, and professionals in the drug development and food science industries.

This compound is a heterocyclic aromatic compound that belongs to the pyrazine family. It is predominantly formed during the thermal processing of food through the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars. Its presence is a significant contributor to the characteristic flavor profiles of roasted coffee, cocoa, baked goods, and nuts.

This guide summarizes the quantitative data on this compound concentrations in various food products, presents detailed experimental protocols for its analysis, and visualizes the key pathways and workflows involved in its formation and detection.

Quantitative Occurrence of this compound in Food Products

The concentration of this compound varies significantly depending on the food matrix, processing conditions, and precursor availability. The following table summarizes quantitative data from various studies.

| Food Product | Concentration Range | Analytical Method | Reference(s) |

| Roasted Coffee | |||

| Ground Coffee | 82.1 - 211.6 mg/kg (total alkylpyrazines) | SIDA-GC-MS | [1][2] |

| 2-methylpyrazine was the most abundant, followed by this compound | [1][2] | ||

| Cocoa and Chocolate | |||

| Cocoa Powder (enzyme-treated, dried at 150°C) | Increased concentration with enzyme treatment and higher drying temperature | GC-MS | |

| Cocoa Beans (fermented and roasted) | 2,5- and this compound present | GC-MS | [3] |

| Nuts | |||

| Roasted Peanuts | 2,5- or this compound among the three most abundant pyrazines | Purge and Trap/GC-MS | [4] |

| Roasted Nuts (general) | This compound identified | HS-GCxGC-FID | [5] |

| Beverages | |||

| Soy Sauce Aroma Type Baijiu | 460 - 1590 µg/L | UPLC-MS/MS | [6] |

| Beer | Varies by type; Maillard reaction products are significant contributors to flavor | HPLC-ESI-MS/MS | [7] |

Formation Pathway: The Maillard Reaction

The primary route for the formation of this compound in food is the Maillard reaction. This non-enzymatic browning reaction is initiated by the condensation of a carbonyl group from a reducing sugar with an amino group from an amino acid, peptide, or protein. The subsequent series of reactions, including Amadori rearrangement, Strecker degradation, and condensation reactions, leads to the formation of a wide variety of flavor and aroma compounds, including pyrazines.

The formation of alkylpyrazines, such as this compound, involves the reaction of α-aminocarbonyl intermediates, which are formed from the Strecker degradation of amino acids. The specific precursors and a simplified pathway are illustrated below.

Experimental Protocols

Accurate quantification of this compound in complex food matrices requires robust analytical methodologies. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique. For enhanced accuracy, Stable Isotope Dilution Analysis (SIDA) is often employed.

Headspace Solid-Phase Microextraction (HS-SPME) Protocol for Pyrazine Analysis

This protocol is a generalized procedure based on common practices for the analysis of pyrazines in solid and liquid food matrices.

a. Sample Preparation:

-

Homogenize solid samples (e.g., coffee beans, nuts, cocoa powder) to a fine powder.

-

Weigh a precise amount of the homogenized sample (typically 0.5-2.0 g) into a headspace vial (e.g., 20 mL).

-

For liquid samples (e.g., beer, coffee brew), pipette a known volume into the vial.

-

Add a saturated salt solution (e.g., NaCl) to increase the ionic strength of the aqueous phase and enhance the partitioning of volatile compounds into the headspace.

-

If using an internal standard (for non-SIDA quantification), spike the sample with a known amount of the standard solution. For SIDA, a known amount of the labeled this compound isotopologue is added.

-

Seal the vial immediately with a PTFE/silicone septum.

b. HS-SPME Procedure:

-

Place the vial in an autosampler or heating block.

-

Equilibration: Incubate the vial at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 15-30 minutes) with agitation to allow the volatile compounds to partition into the headspace.

-

Extraction: Expose the SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a set time (e.g., 20-60 minutes) at the same or a different optimized temperature to adsorb the analytes.

c. GC-MS Analysis:

-

Desorption: Transfer the SPME fiber to the heated injector port of the GC (e.g., 250°C) to desorb the analytes onto the analytical column.

-

Chromatographic Separation: Use a suitable capillary column (e.g., DB-WAX, ZB-5MS) and a temperature program to separate the volatile compounds. A typical program might be: initial temperature of 40°C held for 2-5 minutes, then ramped at 3-5°C/min to 230-250°C and held for 5-10 minutes.

-

Mass Spectrometric Detection: Operate the mass spectrometer in electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) is used to enhance sensitivity and selectivity.

Stable Isotope Dilution Analysis (SIDA)

SIDA is the gold standard for accurate quantification of volatile compounds in complex matrices as it compensates for matrix effects and variations in extraction and injection efficiency.[1][2]

a. Principle: A known amount of a stable isotope-labeled analogue of the target analyte (e.g., d3-2,6-dimethylpyrazine) is added to the sample at the beginning of the analytical procedure. The labeled internal standard behaves almost identically to the native analyte throughout the extraction and analysis process. Quantification is based on the ratio of the mass spectrometric response of the native analyte to that of the labeled internal standard.

b. Protocol Modifications for SIDA:

-

Internal Standard Addition: A precisely known amount of the deuterated this compound is added to the sample before any extraction steps.

-

GC-MS Analysis: The mass spectrometer is set to monitor at least one specific ion for the native this compound and one for the labeled internal standard.

-

Quantification: A calibration curve is constructed by analyzing standards containing known concentrations of the native analyte and a fixed concentration of the labeled internal standard. The response ratio (native ion area / labeled ion area) is plotted against the concentration of the native analyte. The concentration of this compound in the unknown sample is then calculated from its measured response ratio using the calibration curve.

Conclusion

This compound is a vital component of the flavor profile of many cherished food products. Understanding its formation and having robust analytical methods for its quantification are crucial for quality control, product development, and flavor research in the food industry. The methodologies and data presented in this guide offer a technical foundation for professionals working with this important aroma compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. tandfonline.com [tandfonline.com]

- 5. Monitoring changes in the volatile fraction of roasted nuts and seeds by using comprehensive two-dimensional gas chromatography and matrix templates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Free and Protein-Bound Maillard Reaction Products in Beer: Method Development and a Survey of Different Beer Types - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and Biosynthesis of 2,6-Dimethylpyrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dimethylpyrazine is a key aroma compound found in a variety of roasted and fermented foods, contributing nutty, cocoa, and coffee-like notes. Beyond its role in the food and fragrance industries, its derivatives are of interest in medicinal chemistry. This technical guide provides an in-depth overview of the chemical synthesis and microbial biosynthesis of this compound, offering detailed experimental protocols, quantitative data, and visual representations of key pathways and workflows.

Chemical Synthesis of this compound

The chemical synthesis of this compound typically involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. A common method is the reaction of 1,2-diaminopropane with a suitable dicarbonyl species.

Synthesis via Condensation of 1,2-Diaminopropane

A prevalent method for synthesizing this compound involves the condensation of 1,2-diaminopropane, which can be followed by chromatographic separation to isolate the 2,6-isomer from the 2,5-isomer.

Experimental Protocol:

Materials:

-

1,2-diaminopropane

-

1,2-propanedione (pyruvaldehyde)

-

Ethanol

-

Sodium hydroxide (NaOH)

-

Dichloromethane (for extraction)

-

Anhydrous magnesium sulfate (for drying)

-

Silica gel for column chromatography

-

Hexane and ethyl acetate (for chromatography elution)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,2-diaminopropane in ethanol.

-

Slowly add an equimolar amount of 1,2-propanedione to the solution while stirring. The reaction is exothermic, so the addition should be controlled to maintain a moderate temperature.

-

After the addition is complete, add a catalytic amount of aqueous sodium hydroxide.

-

Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the residue in water and extract with dichloromethane (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the solution and evaporate the solvent to obtain the crude product, which will be a mixture of 2,5- and this compound.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to separate the isomers and obtain pure this compound.

-

Confirm the structure and purity of the final product using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Data for Chemical Synthesis

| Parameter | Value | Reference |

| Starting Materials | 1,2-diaminopropane, 1,2-propanedione | |

| Solvent | Ethanol | General knowledge |

| Catalyst | Sodium Hydroxide | General knowledge |

| Reaction Temperature | Reflux | General knowledge |

| Reaction Time | 2-4 hours | General knowledge |

| Purification Method | Column Chromatography |

Biosynthesis of this compound

Microbial biosynthesis presents an environmentally friendly alternative to chemical synthesis for producing pyrazines.[1] Several microorganisms, particularly strains of Bacillus subtilis, have been shown to produce this compound.[1][2] The biosynthesis often utilizes amino acids, such as L-threonine, as precursors.[1][3]

Biosynthesis by Bacillus subtilis

Bacillus subtilis strains isolated from fermented foods like natto have demonstrated the ability to produce a range of alkylpyrazines, including this compound.[4]

Experimental Protocol: Microbial Production and Extraction

Materials:

-

Bacillus subtilis strain (e.g., BcP4)[5]

-

Nutrient broth or a specialized fermentation medium

-

L-threonine (precursor)[1]

-

Incubator shaker

-

Centrifuge

-

Dichloromethane or ethyl acetate (for extraction)

-

Solid Phase Microextraction (SPME) fibers (for headspace analysis)

-

Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

-

Inoculum Preparation: Inoculate a loopful of B. subtilis from a fresh agar plate into a flask containing sterile nutrient broth. Incubate at 30-37°C in a shaker at 150-200 rpm for 18-24 hours.

-

Fermentation: Inoculate the production medium with the prepared inoculum (typically 1-5% v/v). The production medium can be a standard nutrient broth or a defined medium supplemented with precursors like L-threonine (e.g., 50 g/L).[1]

-

Incubation: Incubate the production culture at a controlled temperature (e.g., 28-37°C) and pH (e.g., 7.2) for a specified duration (e.g., 48-96 hours) in an incubator shaker.[1]

-

Extraction:

-

Solvent Extraction: After incubation, centrifuge the culture broth to separate the cells. Extract the supernatant with an equal volume of dichloromethane or ethyl acetate. Repeat the extraction three times. Combine the organic phases and dry over anhydrous sodium sulfate. Concentrate the extract under a gentle stream of nitrogen before GC-MS analysis.

-

Headspace SPME: Transfer a sample of the culture broth to a headspace vial. Heat the vial at a specific temperature (e.g., 60°C) for a set time (e.g., 30 minutes) to allow volatile compounds to partition into the headspace. Expose an SPME fiber to the headspace to adsorb the analytes.

-

-

Analysis: Analyze the extracted or adsorbed compounds by GC-MS to identify and quantify this compound.

Quantitative Data for Biosynthesis

| Bacillus subtilis Strain | Precursor(s) | Fermentation Conditions | This compound Yield | Reference |

| BcP4 | Not specified (Natto isolate) | Not specified | 1891 µg/L | [5] |

| BcP1 | Not specified (Natto isolate) | Not specified | 1265.2 ± 121.2 µg/L | [5] |

| General B. subtilis | L-threonine | Thermal degradation at 120°C for 4h or 300°C for 7 min | Yields reported in ppm relative to the amino acid used | [6] |

Signaling Pathways and Experimental Workflows

Biosynthetic Pathway of Dimethylpyrazines from L-Threonine

The biosynthesis of dimethylpyrazines, such as 2,5- and potentially this compound, in Bacillus subtilis can originate from L-threonine.[3][7] The proposed pathway involves an initial enzymatic conversion followed by a series of non-enzymatic reactions.[3]

Caption: Proposed biosynthetic pathway of 2,5-dimethylpyrazine from L-threonine in B. subtilis.

Experimental Workflow for Biosynthesis and Analysis

The overall workflow for the microbial production and analysis of this compound involves several key stages, from culture preparation to final analytical confirmation.

Caption: General experimental workflow for the biosynthesis and analysis of this compound.

Logical Workflow for Chemical Synthesis and Purification

The chemical synthesis of this compound follows a logical progression from reaction setup to the purification of the final product.

Caption: Logical workflow for the chemical synthesis and purification of this compound.

Conclusion

This technical guide has outlined the primary methods for the synthesis and biosynthesis of this compound. Chemical synthesis offers a direct route through the condensation of readily available precursors, while biosynthesis using microorganisms like Bacillus subtilis provides a "natural" alternative. The provided protocols, quantitative data, and workflow diagrams serve as a valuable resource for researchers and professionals in the fields of flavor chemistry, microbiology, and drug development, enabling a deeper understanding and practical application of these synthetic methodologies. Further research into the optimization of both chemical and biological production methods will continue to enhance the efficiency and yield of this important aroma compound.

References

- 1. researchgate.net [researchgate.net]

- 2. web.vscht.cz [web.vscht.cz]

- 3. The Biosynthesis Mechanism Involving 2,3-Pentanedione and Aminoacetone Describes the Production of 2-Ethyl-3,5-dimethylpyrazine and 2-Ethyl-3,6-dimethylpyrazine by Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pyrazines Biosynthesis by Bacillus Strains Isolated from Natto Fermented Soybean - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

An In-depth Technical Guide to the Physical Properties of 2,6-Dimethylpyrazine

This technical guide provides a comprehensive overview of the key physical properties of 2,6-dimethylpyrazine, with a specific focus on its melting and boiling points. The information is intended for researchers, scientists, and professionals in drug development and flavor chemistry who require precise and reliable data for their work.

Physical and Chemical Identity

This compound (CAS No: 108-50-9) is a heterocyclic organic compound belonging to the pyrazine family.[1] It is a naturally occurring substance found in a variety of roasted and fermented foods, including coffee, cocoa, peanuts, and baked goods, where it contributes a characteristic nutty, roasted, and coffee-like aroma.[1][2][3] Due to its potent sensory profile, it is widely used as a flavoring agent in the food industry.[2][3] At room temperature, it can exist as a white to pale yellow crystalline solid or a low-melting solid.[1][4][5]

Quantitative Physical Properties

The melting and boiling points of this compound have been reported across various sources. The observed ranges are typical for chemical compounds and can be influenced by the purity of the sample and the analytical method employed. A summary of these values is presented below.

Table 1: Reported Melting and Boiling Points of this compound

| Physical Property | Temperature Range | Pressure (for Boiling Point) | Source(s) |

| Melting Point | 17 to 48 °C | N/A | [2][3][6][4][5][7][8][9][10][11][12] |

| 35 - 40 °C | N/A | [2][3][8][10] | |

| 47 - 48 °C | N/A | [6] | |

| 33.5 - 39.5 °C | N/A | [4][5] | |

| Boiling Point | 153 to 155.6 °C | 760 mmHg | [2][3][6][7][8][9][10][11][12][13] |

| 154 - 155 °C | 760 mmHg | [6][12] | |

| 154 °C | 760 mmHg | [2][3][8][10][13] |

Experimental Protocols for Property Determination

A common and reliable method for determining the melting point of a crystalline solid involves using a melting point apparatus, such as a DigiMelt or similar device.

General Protocol:

-

Sample Preparation: A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of a few millimeters.[14]

-

Apparatus Setup: The capillary tube is placed into the heating block of the melting point apparatus.[14]

-

Heating: The sample is heated at a controlled, slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.

-

Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the start of the melting range. The temperature at which the last crystal melts is recorded as the end of the range.[14]

-

Purity Indication: A narrow melting range (e.g., 0.5-1.5 °C) is indicative of a high-purity substance, whereas a broad and depressed melting range suggests the presence of impurities.[14]

The boiling point can be accurately measured using several laboratory techniques, including micro-distillation or the Thiele tube method for smaller quantities.

General Protocol (Thiele Tube Method):

-

Sample Preparation: A small volume (approximately 0.5 mL) of liquid this compound is placed into a small test tube or a Durham tube.[15]

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed (open-end down) into the liquid sample.[15]

-

Apparatus Setup: The sample tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed in a Thiele tube containing a high-boiling-point oil (e.g., mineral oil).[15]

-

Heating: The side arm of the Thiele tube is gently heated, which creates a convection current in the oil for uniform temperature distribution.[15]

-

Observation: As the temperature rises, air trapped in the capillary tube will escape as a stream of bubbles. The boiling point is the temperature at which, upon slight cooling, the bubble stream stops and the liquid just begins to be drawn back into the capillary tube.

-

Pressure Correction: The atmospheric pressure is recorded, as the boiling point is pressure-dependent. Values are typically corrected to standard pressure (760 mmHg).[15]

Visualization of Physical States

The relationship between the physical state of this compound and temperature is governed by its melting and boiling points. The following diagram illustrates these phase transitions.

References

- 1. Showing Compound 2,6-Diemthyl-pyrazine (FDB004391) - FooDB [foodb.ca]

- 2. This compound | 108-50-9 [chemicalbook.com]

- 3. This compound CAS#: 108-50-9 [m.chemicalbook.com]

- 4. B24687.14 [thermofisher.com]

- 5. B24687.06 [thermofisher.com]

- 6. This compound | C6H8N2 | CID 7938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. This compound 98 108-50-9 [sigmaaldrich.com]

- 9. gasmet.com [gasmet.com]

- 10. This compound 98 108-50-9 [sigmaaldrich.com]

- 11. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]

- 12. 2,6-dimethyl pyrazine, 108-50-9 [thegoodscentscompany.com]

- 13. fishersci.com [fishersci.com]

- 14. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Technical Guide to the Solubility of 2,6-Dimethylpyrazine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough analysis of the solubility of 2,6-dimethylpyrazine in water and a range of common organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other fields where the physicochemical properties of this compound are critical.

Executive Summary

This compound, a key aroma and flavor compound, exhibits diverse solubility characteristics that are crucial for its application in various scientific and industrial processes. This guide summarizes the available quantitative and qualitative solubility data, outlines detailed experimental protocols for solubility determination, and provides a visual workflow for these experimental procedures. While qualitative data suggests high solubility in several organic solvents, precise quantitative data remains limited in publicly accessible literature.

Introduction

This compound (C₆H₈N₂) is a heterocyclic organic compound that is a member of the pyrazine family. It is naturally found in a variety of roasted and fermented foods and is widely used as a flavor and fragrance additive. Understanding its solubility is paramount for its effective use in chemical synthesis, formulation development, and analytical method development. This guide aims to consolidate the existing knowledge on the solubility of this compound to support research and development activities.

Solubility of this compound: Data Overview

The solubility of this compound is influenced by the polarity of the solvent and the temperature of the system. The presence of two nitrogen atoms in the pyrazine ring allows for hydrogen bonding with protic solvents, contributing to its solubility in polar media.

Quantitative Solubility Data

Quantitative solubility data for this compound is not extensively available across a wide range of solvents and temperatures. The following table summarizes the currently available data.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Citation(s) |

| Water | 25 | 18.3 | [1] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 9.0 - 10.0 | [2][3] |

Note: The water solubility is reported as 183 g/L, which has been converted to g/100 mL.

Qualitative Solubility Data

In the absence of extensive quantitative data, qualitative descriptions from various sources provide valuable insights into the solubility of this compound.

| Solvent | Qualitative Solubility Description | Citation(s) |

| Water | Moderately soluble, Soluble | [4][5][6][7] |

| Ethanol | Highly soluble, Very soluble | [4][8] |

| Chloroform | Highly soluble, Slightly soluble | [4][5] |

| Diethyl Ether | Highly soluble | [4] |

| Methanol | Slightly soluble | [5] |

| Organic Solvents (General) | Soluble | [8] |

It is important to note the conflicting reports regarding the solubility in chloroform, with one source describing it as "highly soluble" and another as "slightly soluble".[4][5] This discrepancy highlights the need for standardized experimental determination of solubility.

Experimental Protocol for Solubility Determination

A reliable and commonly used method for determining the equilibrium solubility of a solid compound like this compound is the shake-flask method . This method involves saturating a solvent with the solute and then quantifying the dissolved concentration.

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Temperature-controlled orbital shaker or incubator

-

Analytical balance

-

Volumetric flasks and pipettes

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Vials for sample analysis

Procedure

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the desired solvent in a sealed container (e.g., a glass vial with a screw cap). The excess solid ensures that the solution reaches saturation.

-

Equilibration: Place the sealed containers in a temperature-controlled shaker or incubator. Agitate the samples at a constant temperature for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

-

Phase Separation: After equilibration, allow the samples to stand undisturbed at the set temperature to let the undissolved solid settle. To ensure complete separation of the solid from the saturated solution, centrifuge the samples at a high speed.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a pipette. To remove any remaining suspended particles, filter the collected supernatant through a syringe filter into a clean vial.

-

Dilution: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method. A calibration curve prepared with standard solutions of this compound of known concentrations is used to determine the concentration of the solute in the diluted samples.

-

Calculation: Calculate the solubility of this compound in the solvent by multiplying the concentration of the diluted sample by the dilution factor. The solubility is typically expressed in g/100 mL or mol/L.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility using the shake-flask method.

Conclusion

This technical guide provides a consolidated overview of the solubility of this compound in water and various organic solvents. While there is a clear indication of its solubility in polar and some non-polar organic solvents, a significant gap exists in the availability of precise, quantitative data across a range of conditions. The provided experimental protocol for the shake-flask method offers a standardized approach for researchers to obtain reliable and reproducible solubility data. Further experimental studies are warranted to expand the quantitative solubility database for this compound, which will undoubtedly benefit its application in research, development, and industrial processes.

References

- 1. Showing Compound 2,6-Diethyl-3,5-dimethylpyrazine (FDB019663) - FooDB [foodb.ca]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 2,6-diethyl-3,5-dimethyl-pyrazine, 18940-74-4 [thegoodscentscompany.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. This compound CAS#: 108-50-9 [m.chemicalbook.com]

- 6. chemwhat.com [chemwhat.com]

- 7. This compound | 108-50-9 [chemicalbook.com]

- 8. This compound | C6H8N2 | CID 7938 - PubChem [pubchem.ncbi.nlm.nih.gov]

2,6-Dimethylpyrazine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of a Key Volatile Organic Compound

Abstract

2,6-Dimethylpyrazine is a volatile organic compound (VOC) of significant interest across various scientific disciplines, including food science, analytical chemistry, and biomedical research. This technical guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, natural occurrence, and mechanisms of formation. It offers in-depth experimental protocols for its synthesis and analysis, presents quantitative data in structured tables, and visualizes key pathways and workflows using Graphviz diagrams. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with or encountering this multifaceted compound.

Introduction

This compound (C₆H₈N₂) is a substituted pyrazine, a class of heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 4 of a six-membered ring. It is a prominent flavor compound, contributing nutty, roasted, and cocoa-like aromas to a wide variety of cooked and fermented foods.[1][2][3] Its formation is primarily associated with the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs during thermal processing.[4] Beyond its role in food chemistry, this compound is being explored for its potential as a biomarker and its involvement in other biological and atmospheric processes.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective study and application. It exists as a colorless to pale yellow liquid or a low-melting crystalline solid at room temperature.[5][6] Key properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₈N₂ | [7] |

| Molecular Weight | 108.14 g/mol | [7] |

| Appearance | Colorless to pale yellow liquid or solid | [5] |

| Odor | Nutty, coffee-like, roasted, meaty, cocoa | [1][3] |

| Melting Point | 35-40 °C | [6] |

| Boiling Point | 154 °C | [6] |

| Vapor Pressure | 3.87 mmHg at 25 °C | [8] |

| Solubility | Soluble in water and organic solvents | [7] |

| logP (o/w) | 0.54 | [7] |

| CAS Number | 108-50-9 | [3] |

Natural Occurrence and Formation

This compound is widespread in the food matrix, contributing significantly to the flavor profiles of many common products. Its concentration can vary widely depending on the food item, processing conditions, and storage.

Occurrence in Food and Beverages

This compound has been identified in a diverse range of food products, including:

-

Roasted Products: Coffee, cocoa beans, and peanuts are major sources, where the roasting process facilitates the Maillard reaction.[5][9][10]

-

Baked Goods: Breads and other baked products develop this compound during baking.[3]

-

Cooked Meats: The cooking of meat also generates this pyrazine.[3]

-

Fermented Products: It is found in beer and some cheeses.[1][3]

-

Fried Foods: Potato chips and French fries contain notable amounts of this compound.[3]

Table 2: Reported Concentrations of this compound in Various Foods

| Food Product | Concentration Range | Reference(s) |

| Roasted Coffee | 82.1 - 211.6 mg/kg (total alkylpyrazines) | [11] |

| Roasted Cocoa Beans | 142 - 698 µ g/100g (total pyrazines) | [1] |

| Roasted Peanuts | Varies significantly with roasting conditions | [10][12] |

| Peanut Butter | 2,5- or this compound is a major pyrazine | [10] |

| Beer | Levels can increase during the latter half of storage | [1] |

Mechanisms of Formation

The primary route for the formation of this compound in food is the Maillard reaction. This complex cascade of reactions begins with the condensation of an amino acid and a reducing sugar.

Another synthetic route is the Dakin-West reaction, which can be used for the laboratory synthesis of pyrazines from amino acids.[13] This reaction involves the conversion of an amino acid to a keto-amide, which can then be used to form the pyrazine ring.

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of this compound, intended to be reproducible in a laboratory setting.

Synthesis of this compound

While several synthetic routes exist, a common laboratory-scale synthesis involves the condensation of 1,2-diaminopropane with an α-dicarbonyl compound like glyoxal.

Protocol 1: Synthesis from 1,2-Diaminopropane and Glyoxal

Materials:

-

1,2-Diaminopropane

-

Glyoxal (40% aqueous solution)

-

Ethanol

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator, distillation apparatus

Procedure:

-

In a round-bottom flask, dissolve 1,2-diaminopropane (1 mole) in ethanol (250 mL).

-

Slowly add glyoxal (1 mole, 40% aqueous solution) to the stirred solution. The addition should be dropwise to control the exothermic reaction.

-

After the addition is complete, reflux the mixture for 2 hours.

-

Cool the reaction mixture to room temperature and neutralize with a 10% aqueous solution of sodium hydroxide.

-

Extract the aqueous solution with diethyl ether (3 x 100 mL).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent using a rotary evaporator.

-

The crude product can be purified by fractional distillation under reduced pressure to yield this compound.

Analytical Methods

Gas chromatography-mass spectrometry (GC-MS) is the most common and powerful technique for the identification and quantification of this compound in complex matrices. High-performance liquid chromatography (HPLC) is also utilized, particularly for samples in liquid form.

Protocol 2: Quantification by GC-MS in a Coffee Matrix

Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):

-

Weigh 1.0 g of finely ground roasted coffee into a 20 mL headspace vial.

-

Add an appropriate internal standard (e.g., deuterated this compound).

-

Seal the vial with a PTFE/silicone septum.

-

Equilibrate the sample in a heating block at 60°C for 15 minutes.

-

Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at 60°C.

GC-MS Analysis:

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Mass Spectrometer: Agilent 5977A or equivalent.

-

Column: DB-WAX (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar column.

-

Injector Temperature: 250°C (splitless mode for 1 min).

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 min.

-

Ramp to 150°C at 4°C/min.

-

Ramp to 240°C at 10°C/min, hold for 5 min.

-

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

MS Transfer Line Temperature: 250°C.

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Scan Range: m/z 40-300.

Quantification:

Create a calibration curve using standards of this compound of known concentrations. The concentration in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Protocol 3: Quantification by HPLC-UV in a Beverage Matrix (e.g., Energy Drink)

Sample Preparation:

-

Degas the beverage sample by sonication for 10 minutes.

-

Filter the sample through a 0.45 µm syringe filter.

-

If necessary, dilute the sample with the mobile phase to fall within the calibration range.

HPLC Analysis:

-

HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 20:80 v/v). The exact ratio may need optimization depending on the specific column and sample matrix.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Column Temperature: 30°C.

-

UV Detection Wavelength: 278 nm.

Quantification:

Prepare a series of standard solutions of this compound in the mobile phase. Generate a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration in the sample from this calibration curve.

Sensory Analysis

The sensory properties of this compound are critical to its role in food flavor. A triangle test is a common method to determine if a sensory difference exists between two samples.

Protocol 4: Sensory Triangle Test

Objective: To determine if the addition of this compound to a base product (e.g., a simple sugar solution) is perceptible.

Procedure:

-

Prepare two sets of samples: a control (base product) and a test sample (base product with a specific concentration of this compound).

-

For each panelist, present three coded samples: two will be the control and one will be the test sample, or two will be the test sample and one will be the control. The order of presentation should be randomized for each panelist (e.g., AAB, ABA, BAA, BBA, BAB, ABB).[14][15]

-

Instruct panelists to taste each sample from left to right and identify the "odd" or "different" sample.[14][15]

-

Panelists are required to make a choice, even if they are guessing.[16]

-

Analyze the results statistically to determine if the number of correct identifications is significantly higher than what would be expected by chance (1/3).

Biological and Atmospheric Significance

Role as a Biomarker

The potential of this compound as a biomarker for diseases is an emerging area of research. While no specific disease has been definitively linked to this compound, urinary metabolites of pyrazines consumed in the diet (e.g., from coffee) have been identified.[17] This suggests that altered metabolism of dietary pyrazines could potentially be indicative of certain physiological or pathological states. However, further research is needed to establish any direct correlation between this compound and specific diseases.

Atmospheric Chemistry

As a volatile organic compound, this compound can be released into the atmosphere from various sources, including food processing and biomass burning. In the atmosphere, it is expected to react with hydroxyl (•OH) radicals, a primary atmospheric oxidant.[6][18] The reaction likely involves hydrogen abstraction from the methyl groups or addition to the pyrazine ring, leading to the formation of various degradation products. The atmospheric lifetime of this compound will be determined by the rate of these reactions and the concentration of atmospheric oxidants.

Conclusion

This compound is a volatile organic compound with significant implications in food chemistry and potential roles in other scientific fields. Its characteristic nutty and roasted aroma makes it a key component of the flavor profile of many thermally processed foods. This technical guide has provided a detailed overview of its properties, formation, and methods for its synthesis and analysis. The provided experimental protocols are intended to be a valuable resource for researchers. While its role as a specific disease biomarker and its detailed atmospheric chemistry are still under investigation, the foundational knowledge presented here will support future research into these and other aspects of this important molecule.

References

- 1. Polyphenols and Pyrazines in Beer During Aging. [asbcnet.org]

- 2. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 3. Showing Compound 2,6-Diemthyl-pyrazine (FDB004391) - FooDB [foodb.ca]

- 4. researchwithrutgers.com [researchwithrutgers.com]

- 5. pages.uoregon.edu [pages.uoregon.edu]

- 6. Atmospheric reaction of hydrazine plus hydroxyl radical - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | C6H8N2 | CID 7938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Principal volatile components of raw, roasted, fried Argentinean peanut flavors [agris.fao.org]

- 13. A Guide to: Peanut Aroma Compounds - HBG [hawaiibevguide.com]

- 14. Triangle Test [sensorysociety.org]

- 15. Sensory triangle testing, discrimination test at Campden BRI [campdenbri.co.uk]

- 16. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 17. Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2,6-Dimethylpyrazine: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dimethylpyrazine is a naturally occurring heterocyclic organic compound that contributes significantly to the aroma and flavor of many roasted and cooked foods. Beyond its well-established role in the food and fragrance industries, the pyrazine scaffold is of increasing interest to the pharmaceutical and drug development sectors. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of this compound. It details experimental protocols for its synthesis, explores its biological activities and metabolic pathways, and discusses its potential as a scaffold in medicinal chemistry.

Discovery and History

The journey of pyrazine chemistry began in the mid-19th century. In 1844, French chemist Auguste Laurent reported the synthesis of a compound he named "amarone" from the dry distillation of benzoin with ammonia, which was later identified as 2,3,5,6-tetraphenylpyrazine.[1][2] This marked the first synthesis of a pyrazine derivative.

The late 19th century saw the development of foundational synthetic methods for the pyrazine core that are still relevant today:

-

Staedel-Rugheimer Pyrazine Synthesis (1876): This was one of the earliest methods, involving the reaction of a 2-chloroacetophenone with ammonia to form an amino ketone, which then undergoes condensation and oxidation to yield a pyrazine.[3][4]

-

Gutknecht Pyrazine Synthesis (1879): This method involves the cyclization of α-amino ketones, which are produced by the reduction of isonitroso ketones. The resulting dihydropyrazines are then dehydrogenated to form pyrazines.[3][5]

These early discoveries laid the groundwork for the synthesis and identification of a wide array of substituted pyrazines, including this compound, which was later identified as a key component of many natural and processed food aromas.

Figure 1: A timeline of the key historical developments in pyrazine synthesis.

Physicochemical and Spectroscopic Data

This compound is a white to pale yellow crystalline solid at room temperature with a characteristic nutty, coffee-like odor.[6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₈N₂ | [6] |

| Molecular Weight | 108.14 g/mol | [6] |

| Melting Point | 35-40 °C | [6] |

| Boiling Point | 154-155 °C | [6] |

| Density | 0.9994 g/cm³ | [6] |

| LogP | 0.54 | [6] |

| Solubility | Soluble in water and organic solvents. | [6] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data | Reference |

| ¹H NMR (90 MHz, CDCl₃) | δ (ppm): 8.26 (s, 2H), 2.53 (s, 6H) | [6] |

| ¹³C NMR (15.09 MHz, CDCl₃) | δ (ppm): 152.70, 141.51, 21.47 | [6] |

| Mass Spectrum (EI) | m/z (%): 108 (100), 107 (50), 81 (30), 54 (25), 42 (80) | [6] |

| Infrared (IR) | Major peaks (cm⁻¹): 2920, 1580, 1450, 1150, 850 | [6] |

Experimental Protocols for Synthesis

While several methods exist for the synthesis of this compound, a common and illustrative laboratory-scale method is the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound, followed by oxidation.

Synthesis via Condensation of 1,2-Diaminopropane with Glyoxal

This method provides a straightforward route to this compound through the formation of a dihydropyrazine intermediate, which is subsequently oxidized.

Materials and Reagents:

-

1,2-Diaminopropane

-

Glyoxal (40% solution in water)

-

Manganese dioxide (activated)

-

Ethanol

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Sodium bicarbonate (saturated solution)

-

Hydrochloric acid (1 M)

Procedure:

-

Condensation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,2-diaminopropane (1 equivalent) in ethanol. Cool the solution in an ice bath.

-

Slowly add an aqueous solution of glyoxal (1 equivalent) dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours. The formation of the dihydropyrazine intermediate can be monitored by thin-layer chromatography (TLC).

-

Oxidation: Add activated manganese dioxide (2-3 equivalents) to the reaction mixture in portions.

-

Heat the mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates the complete consumption of the dihydropyrazine intermediate.

-

Work-up and Purification: Cool the reaction mixture to room temperature and filter through a pad of celite to remove the manganese dioxide. Wash the filter cake with dichloromethane.

-

Combine the filtrate and washings and transfer to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

The crude this compound can be purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent.

Figure 2: A workflow diagram for the synthesis of this compound.

Biological Activity and Drug Development Potential

While this compound is primarily known for its sensory properties, the pyrazine scaffold is a privileged structure in medicinal chemistry, appearing in several FDA-approved drugs.[7][8] Pyrazine rings are often used as bioisosteres for benzene, pyridine, or pyrimidine rings in drug design to modulate physicochemical properties and improve pharmacokinetic profiles.[7][9]

Reported Biological Activities

Direct studies on the pharmacological effects of this compound are limited. However, some biological activities have been reported for it and related alkylpyrazines:

-

Effects on Reproductive Tissues: Studies in rodents have indicated that high doses of 2,5-dimethylpyrazine can inhibit the growth of testes and sex-accessory glands.[10]

-

Precursor for Bioactive Compounds: this compound is considered an important substrate for the production of hypoglycemic and antilipolytic compounds.[11]

-

Antiplatelet Activity: Related alkylpyrazines, such as tetramethylpyrazine, have shown antiplatelet aggregation activity, with efficacy increasing with the number and length of alkyl substituents.[10]

Metabolism

In humans, alkylpyrazines are extensively metabolized before excretion. Following ingestion, this compound is rapidly absorbed from the gastrointestinal tract.[10] The primary metabolic pathway involves the oxidation of one of the methyl groups by cytochrome P450 (CYP450) enzymes in the liver to form a primary alcohol, which is then further oxidized to the corresponding carboxylic acid, 6-methylpyrazine-2-carboxylic acid.[12][13] This metabolite is then largely excreted in the urine.[12] Studies have shown a high recovery rate of the ingested this compound as its carboxylic acid metabolite in urine, indicating efficient metabolism and clearance.[12]

Figure 3: The metabolic pathway of this compound in humans.

Potential in Drug Discovery

The pyrazine nucleus is a versatile scaffold for the development of novel therapeutic agents. Its electron-deficient nature and the ability of the nitrogen atoms to act as hydrogen bond acceptors make it a valuable component in the design of enzyme inhibitors, particularly kinase inhibitors.[7] While this compound itself is not a known drug, its structural motif can be incorporated into larger molecules to explore structure-activity relationships. The development of derivatives of this compound could lead to new compounds with a range of pharmacological activities.

Conclusion

This compound, a compound with a rich history rooted in the early days of organic chemistry, continues to be a molecule of significant interest. While its primary applications have been in the flavor and fragrance industry, its metabolic fate and the broader pharmacological potential of the pyrazine scaffold highlight its relevance to researchers in drug development. This guide has provided a comprehensive overview of its discovery, synthesis, and properties, offering a valuable resource for scientists exploring the potential of this and related heterocyclic compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. download.e-bookshelf.de [download.e-bookshelf.de]

- 3. Pyrazine - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Gutknecht Pyrazine Synthesis [drugfuture.com]

- 6. This compound | C6H8N2 | CID 7938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. img01.pharmablock.com [img01.pharmablock.com]

- 8. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem-space.com [chem-space.com]

- 10. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]

- 11. This compound | TargetMol [targetmol.com]

- 12. Alkylpyrazines from Coffee are Extensively Metabolized to Pyrazine Carboxylic Acids in the Human Body - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effect of treatment with pyrazine and some derivatives on cytochrome P450 and some enzyme activities in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

2,6-Dimethylpyrazine CAS number and chemical identifiers

Abstract: This technical guide provides a comprehensive overview of 2,6-Dimethylpyrazine, a key aroma compound found in a variety of foods and a substance of interest for researchers, scientists, and professionals in drug development. This document details its chemical identifiers, physicochemical properties, and spectral data. Furthermore, it outlines detailed experimental protocols for its biosynthesis and analytical determination, and includes visualizations of key pathways and workflows to facilitate understanding.

Chemical Identifiers

This compound is a well-characterized heterocyclic organic compound.[1][2] Its primary identifiers are crucial for database searches, regulatory submissions, and procurement. The most pertinent of these are summarized in the table below.

| Identifier Type | Value |

| CAS Number | 108-50-9[3][4][5][6][7][8][9][10][11] |

| IUPAC Name | This compound[3][9] |

| Molecular Formula | C6H8N2[3][5][6][8] |

| Molecular Weight | 108.14 g/mol [3][5][6] |

| InChI | InChI=1S/C6H8N2/c1-5-3-7-4-6(2)8-5/h3-4H,1-2H3[3] |

| InChIKey | HJFZAYHYIWGLNL-UHFFFAOYSA-N[3][9] |

| Canonical SMILES | CC1=CN=CC(=N1)C[3][9] |

| PubChem CID | 7938 |

| EC Number | 203-589-4[5][6] |

| FEMA Number | 3273 |

Physicochemical and Spectral Data

The physical and chemical properties of this compound are essential for its handling, application, and analysis. It is a white to pale yellow solid with a characteristic nutty, coffee-like aroma.[12]

Physicochemical Properties

| Property | Value |

| Melting Point | 35-40 °C[5][6] |

| Boiling Point | 154 °C[6] |

| Solubility | Soluble in water and organic solvents like ethanol, chloroform, and ether.[5] |

| Appearance | White or pale yellow solid.[12] |

| Odor | Nutty, cocoa, roasted, meaty, or coffee-like aroma.[12] |

Spectral Data

Spectral data is fundamental for the unambiguous identification and characterization of this compound.

| Spectrum Type | Key Data Points |

| ¹H NMR (90 MHz, CDCl₃) | δ (ppm): 8.26, 2.53, 2.52 |

| ¹³C NMR (15.09 MHz, CDCl₃) | δ (ppm): 152.70, 141.51, 21.47 |

| Mass Spectrum (EI) | Major m/z peaks: 108 (M+), 81, 54, 42 |

| Infrared (ATR) | Key Peaks (cm⁻¹): 2920, 1580, 1450, 1150, 850 |

Synthesis and Experimental Protocols

This compound can be synthesized through both chemical and biological methods. It is naturally formed during the thermal processing of food via the Maillard reaction.[12]

Biosynthesis of this compound

Several microorganisms, notably Bacillus subtilis, are capable of producing this compound from amino acid precursors.[3][4] L-threonine has been identified as a key precursor for its biosynthesis.[5][13]

This protocol is based on studies of pyrazine biosynthesis in Bacillus subtilis strains isolated from fermented soybeans.[3][4]

-

Strain Cultivation: Inoculate a selected strain of Bacillus subtilis in a nutrient-rich medium such as Luria-Bertani (LB) broth. Incubate at 30°C for 24-48 hours with shaking.

-

Production Medium: Prepare a production medium containing a carbon source (e.g., glucose), a nitrogen source, and supplemented with the precursor L-threonine (e.g., 50 g/L).[4] Adjust the pH to approximately 7.2.[4]

-

Inoculation and Fermentation: Inoculate the production medium with the cultivated Bacillus subtilis strain. Incubate at 28-30°C for 72 hours with agitation.[4]

-

Extraction: After fermentation, extract the pyrazines from the culture broth using a suitable organic solvent such as dichloromethane or by using solid-phase microextraction (SPME).

-

Analysis: Analyze the extracted compounds using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify this compound.

Caption: Biosynthesis pathway of this compound in Bacillus subtilis.

Analytical Determination of this compound

Accurate and sensitive analytical methods are crucial for the detection and quantification of this compound in various matrices, such as food products.

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile compounds like this compound.[12]

-

Sample Preparation: For solid samples (e.g., peanut butter), use headspace solid-phase microextraction (HS-SPME) for the extraction of volatile pyrazines. Place 5g of the sample in a 40 mL vial and heat at 65°C for 30 minutes to allow volatiles to accumulate in the headspace. Expose a Divinylbenzene/Carboxen/PDMS SPME fiber to the headspace.

-

GC-MS Conditions:

-

Injection: Desorb the SPME fiber in the GC inlet at 270°C in splitless mode.

-

Column: Use a polar capillary column such as SUPELCOWAX® 10 (30 m x 0.25 mm, 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate.[14]

-

Oven Temperature Program: Start at 40°C (hold for 5 min), then ramp to 230°C at 4°C/min.

-

MS Detector: Operate in electron ionization (EI) mode, scanning a mass range of m/z 30-350.

-

-

Data Analysis: Identify this compound based on its retention time and by comparing its mass spectrum with a reference library. Quantify using a calibration curve prepared with a standard solution.

Caption: General workflow for the GC-MS analysis of this compound.

For liquid samples like Baijiu, a direct injection method using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is effective.[1][8]

-

Sample Preparation: Dilute the liquid sample with the initial mobile phase if necessary. No extensive extraction is required for direct injection methods.

-

UPLC-MS/MS Conditions:

-

UPLC System: An ACQUITY UPLC system or equivalent.[8]

-

Column: A BEH C18 column (e.g., 100 x 2.1 mm, 1.7 µm).[8]

-

Mobile Phase: A gradient of acetonitrile and water.

-

Injection Volume: 10 µL.[8]

-

MS/MS System: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.[8]

-

MRM Transitions: Monitor specific multiple reaction monitoring (MRM) transitions for this compound for quantification and confirmation.

-

-